molecular formula C31H44O10 B1232644 Caseamembrins O

Caseamembrins O

Cat. No.: B1232644
M. Wt: 576.7 g/mol
InChI Key: MXZZEEMZKQYYNV-PCCLTOHNSA-N
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Description

Caseamembrins O are clerodane diterpenoids, a subclass of diterpenes characterized by a bicyclic carbon skeleton with a decalin core and specific oxygenated functional groups . These compounds are primarily isolated from plants of the genus Casearia (e.g., C. membranacea, C. nigrescens) and exhibit cytotoxic properties against various cancer cell lines . Clerodane diterpenoids are notable for their complex stereochemistry and substituent variations (e.g., acetyl, hydroxyl, or epoxy groups), which influence their bioactivity .

Properties

Molecular Formula

C31H44O10

Molecular Weight

576.7 g/mol

IUPAC Name

[(1R,3S,5S,6aR,7R,8R,9R,10S,10aR)-1,3,9-triacetyloxy-10-hydroxy-7,8-dimethyl-7-(3-methylidenepent-4-enyl)-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 3-methylbutanoate

InChI

InChI=1S/C31H44O10/c1-10-17(4)11-12-30(9)18(5)26(37-19(6)32)27(36)31-23(28(38-20(7)33)41-29(31)39-21(8)34)14-22(15-24(30)31)40-25(35)13-16(2)3/h10,14,16,18,22,24,26-29,36H,1,4,11-13,15H2,2-3,5-9H3/t18-,22+,24+,26+,27+,28+,29-,30-,31-/m0/s1

InChI Key

MXZZEEMZKQYYNV-PCCLTOHNSA-N

SMILES

CC1C(C(C23C(C1(C)CCC(=C)C=C)CC(C=C2C(OC3OC(=O)C)OC(=O)C)OC(=O)CC(C)C)O)OC(=O)C

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@]23[C@@H]([C@@]1(C)CCC(=C)C=C)C[C@@H](C=C2[C@@H](O[C@@H]3OC(=O)C)OC(=O)C)OC(=O)CC(C)C)O)OC(=O)C

Canonical SMILES

CC1C(C(C23C(C1(C)CCC(=C)C=C)CC(C=C2C(OC3OC(=O)C)OC(=O)C)OC(=O)CC(C)C)O)OC(=O)C

Synonyms

caseamembrin O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Clerodane Diterpenoids

Structural Features

Clerodane diterpenoids share a conserved bicyclic framework but differ in substituents and stereochemistry. Key structural analogs of Caseamembrins include:

  • Caseamembrins A–F: Isolated from C. membranacea, these feature a 18-nor-clerodane skeleton with epoxy or acetyl modifications at C-6 and C-19 .
  • Caseamembrins G–L : Derived from the same species, these compounds exhibit hydroxylation at C-2 and C-3, distinguishing them from earlier analogs .
  • Casearborins A–E: From C. arborea, these lack the 18-nor modification but include a unique C-15 ketone group .
Cytotoxic Activity

The bioactivity of clerodane diterpenoids is highly structure-dependent. Comparative cytotoxicity data are summarized below:

Compound Source Plant Tested Cell Lines IC₅₀ Range Mechanism of Action Reference
Caseamembrins A–F C. membranacea PC-3 (prostate cancer) 1–10 µM Apoptosis (intrinsic/extrinsic pathways)
Caseamembrins G–L C. membranacea KB, Hela, Hep59T/VGH Not reported Unknown
Casearborins A–E C. arborea Not specified Not reported Tubulin polymerization inhibition
Paclitaxel* Taxus spp. Ovarian cancer 1–10 nM Tubulin stabilization

*Paclitaxel, a taxane diterpenoid, is included for potency comparison but differs structurally from clerodanes.

Key Findings :

  • Potency: Caseamembrins A–F exhibit moderate cytotoxicity (µM range), contrasting sharply with paclitaxel’s nanomolar efficacy. This disparity highlights the trade-off between structural complexity and therapeutic selectivity .
  • Mechanistic Diversity : Unlike taxanes, Caseamembrins induce apoptosis via mitochondrial (intrinsic) or death receptor (extrinsic) pathways, suggesting a different therapeutic niche .
  • Structural-Activity Relationships (SAR) : Hydroxylation at C-2/C-3 (Caseamembrins G–L) reduces cytotoxicity compared to epoxy-bearing analogs (Caseamembrins A–F), implying that oxygenated substituents at specific positions enhance bioactivity .

Comparison with Functionally Similar Compounds

Triptolide and Oridonin
  • Triptolide: A diterpenoid triepoxide from Tripterygium wilfordii with IC₅₀ values in the nM range. Unlike Caseamembrins, it targets heat shock proteins and NF-κB signaling .
  • Oridonin: A Rabdosia-derived ent-kaurane diterpenoid with IC₅₀ ~5 µM.
Andrographolide

A labdane diterpenoid from Andrographis paniculata with anti-inflammatory and anticancer properties. Its IC₅₀ (~10 µM) aligns with Caseamembrins, but it modulates PI3K/Akt pathways instead of direct apoptotic induction .

Q & A

Q. How can interdisciplinary collaboration enhance this compound research?

  • Methodological Answer : Integrate chemists (synthesis), biologists (mechanistic studies), and computational scientists (molecular modeling) early in project design. Use collaborative platforms (e.g., electronic lab notebooks) for real-time data sharing and hypothesis refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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